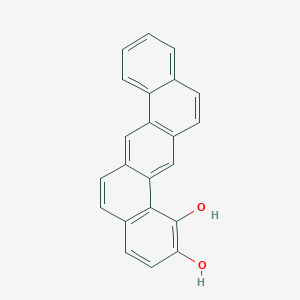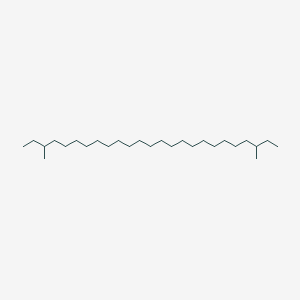
3,23-Dimethylpentacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,23-Dimethylpentacosane is a hydrocarbon compound belonging to the class of alkanes It is characterized by the presence of two methyl groups attached to the 3rd and 23rd carbon atoms of a pentacosane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,23-Dimethylpentacosane can be achieved through several methods. One common approach involves the alkylation of a suitable precursor with methyl groups. The reaction conditions typically include the use of a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This process requires the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,23-Dimethylpentacosane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically using oxidizing agents like potassium permanganate or chromium trioxide. The major products formed are alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups. Halogenation is a common substitution reaction, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Chlorine, bromine, UV light or heat.
Scientific Research Applications
3,23-Dimethylpentacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: The compound is studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the formulation of lubricants and as an additive in the production of polymers.
Mechanism of Action
The mechanism of action of 3,23-Dimethylpentacosane involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, affecting their fluidity and permeability. The pathways involved include the modulation of lipid metabolism and signaling cascades related to cell communication.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylpentacosane
- 5,11-Dimethylpentacosane
- 5,14-Dimethylpentacosane
Uniqueness
3,23-Dimethylpentacosane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural uniqueness can result in different reactivity and interaction profiles compared to other dimethylpentacosane isomers.
Properties
CAS No. |
113817-23-5 |
|---|---|
Molecular Formula |
C27H56 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
3,23-dimethylpentacosane |
InChI |
InChI=1S/C27H56/c1-5-26(3)24-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-23-25-27(4)6-2/h26-27H,5-25H2,1-4H3 |
InChI Key |
XISASXVUOSGRJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


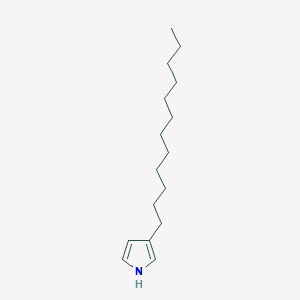
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
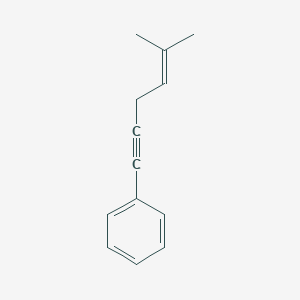

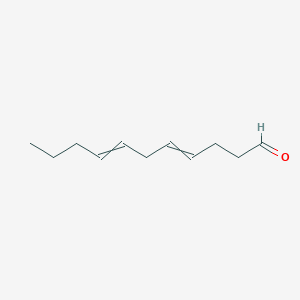
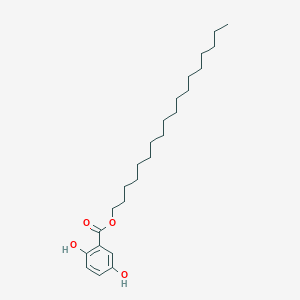
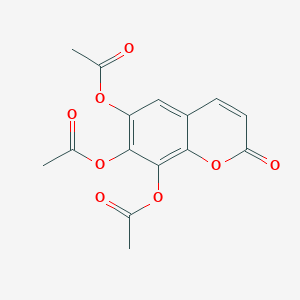
![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
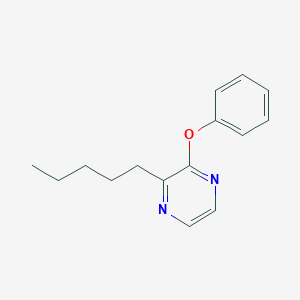
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
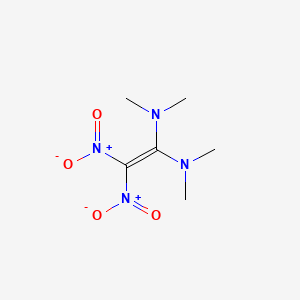
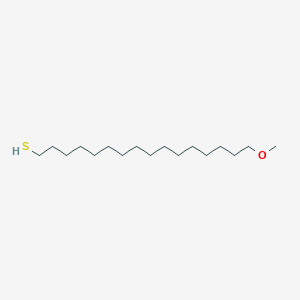
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)
